molecular formula C18H16BrN3O4S B3473639 3-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

3-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B3473639
M. Wt: 450.3 g/mol
InChI Key: OIRZHPJPJSGMEX-UHFFFAOYSA-N
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Description

3-Bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide is a benzamide derivative featuring a bromine substituent at the 3-position of the benzoyl ring and a sulfamoyl-linked 3,4-dimethylisoxazole moiety. This compound is structurally characterized by its sulfonamide bridge connecting the benzamide core to the heterocyclic 1,2-oxazole ring, which is substituted with methyl groups at positions 3 and 4. Its molecular formula is C₁₉H₁₇BrN₄O₄S, with a molecular weight of 477.33 g/mol.

Properties

IUPAC Name

3-bromo-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S/c1-11-12(2)21-26-18(11)22-27(24,25)16-8-6-15(7-9-16)20-17(23)13-4-3-5-14(19)10-13/h3-10,22H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRZHPJPJSGMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable benzamide precursor, followed by the introduction of the sulfamoyl group and the oxazole ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

3-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide with structurally related compounds from the provided evidence:

Compound Substituents Melting Point (°C) Key Structural Features Reported Applications
This compound 3-Br on benzamide Not reported Bromine at 3-position; 3,4-dimethylisoxazole sulfonamide Inferred enzyme inhibition (analogs)
2-Bromo analog () 2-Br on benzamide Not reported Bromine at 2-position; otherwise identical Not specified
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methoxybenzamide () 3-OCH₃ on benzamide 241–248 Methoxy group enhances polarity; molecular weight 401.44 g/mol Not specified
(S)-4-Chloro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5i, ) 4-Cl on benzamide 256–258 Chlorine at 4-position; tetrahydrofuran-linked sulfonamide Synthetic intermediate
LMM5 () 4-Methoxybenzyl-1,3,4-oxadiazole Not reported 1,3,4-Oxadiazole core; methoxy and benzyl substituents Antifungal (Candida albicans inhibition)
4-Bromo-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide () 4-Br on benzamide Not reported 1,2,4-Oxadiazole core; cyclohexyl group increases hydrophobicity Pharmaceutical intermediate

Structural and Functional Analysis

Halogen Substituent Effects :

  • The 3-bromo substituent in the target compound contrasts with 2-bromo (), 4-chloro (5i, ), and 4-fluoro (5f, ) analogs. Bromine’s larger atomic radius and higher lipophilicity compared to fluorine or chlorine may enhance membrane permeability but reduce solubility .
  • The position of the halogen significantly impacts steric and electronic interactions. For example, 3-bromo substitution may create distinct binding interactions compared to 4-chloro in 5i, which has a higher melting point (256–258°C) due to stronger intermolecular forces .

Heterocyclic Moieties: The 3,4-dimethyl-1,2-oxazole sulfonamide in the target compound differs from the 1,3,4-oxadiazole in LMM5 () and the tetrahydrofuran ring in 5i (). The oxazole ring’s electron-rich nature may facilitate π-π stacking or hydrogen bonding in biological targets, whereas oxadiazoles (e.g., LMM5) are known for metabolic stability .

Polarity and Solubility :

  • The methoxy-substituted analog () exhibits higher polarity (molecular weight 401.44 g/mol) compared to the brominated target compound. This may translate to better aqueous solubility but reduced cell permeability .

The bromine substituent in the target compound could similarly modulate enzyme interactions, though its efficacy would depend on substituent positioning and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

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